molecular formula C14H23N3O5 B2365995 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole CAS No. 2135339-72-7

2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole

Cat. No.: B2365995
CAS No.: 2135339-72-7
M. Wt: 313.354
InChI Key: DIAPITRIDDZPHX-UHFFFAOYSA-N
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Description

2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole is a compound that features two tert-butyloxycarbonyl (Boc) protected amino groups attached to an oxazole ring. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The oxazole ring can be constructed through various methods, including cyclization reactions involving amino acids or other precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and cyclization techniques, optimized for yield and purity. The use of continuous flow reactors and solid-phase synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amino oxazole and various substituted derivatives, depending on the reagents used .

Scientific Research Applications

2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole involves the protection and deprotection of amino groups. The Boc groups stabilize the amino groups during reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical transformations .

Properties

IUPAC Name

tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5/c1-13(2,3)21-11(18)15-7-9-8-20-10(16-9)17-12(19)22-14(4,5)6/h8H,7H2,1-6H3,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAPITRIDDZPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=COC(=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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